3-(4-Chlorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a unique combination of a chlorophenyl group, a thiophene ring, and a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the thiazolopyridine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares the chlorophenyl group but has a different heterocyclic core.
4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL: Similar in having a chlorophenyl group and a thiazole ring, but differs in the overall structure and properties
Uniqueness
3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combination of a thiazolopyridine core with a chlorophenyl and thiophene group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H11ClN2OS2 |
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Molecular Weight |
346.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H11ClN2OS2/c17-11-3-1-9(2-4-11)14-15-16(22-19-14)12(7-13(20)18-15)10-5-6-21-8-10/h1-6,8,12H,7H2,(H,18,20) |
InChI Key |
GMNXZKPKGUCKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC=C(C=C3)Cl)NC1=O)C4=CSC=C4 |
Origin of Product |
United States |
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